[1,3-dimethyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridin-4-yl][4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone
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Overview
Description
[1,3-DIMETHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL][4-(3-PYRIDYLMETHYL)PIPERAZINO]METHANONE is a complex organic compound that belongs to the class of pyrazolopyridine derivatives
Preparation Methods
The synthesis of [1,3-DIMETHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL][4-(3-PYRIDYLMETHYL)PIPERAZINO]METHANONE typically involves multi-step organic reactions. One common synthetic route includes the cyclocondensation of 5-amino-1,3-dimethylpyrazole with ethyl acetoacetate to form tetrahydropyrazolopyridine derivatives . Industrial production methods often employ optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature environments.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the functional groups present on the compound.
Common reagents used in these reactions include halogens for substitution and metal hydrides for reduction. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
[1,3-DIMETHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL][4-(3-PYRIDYLMETHYL)PIPERAZINO]METHANONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response. The pathways involved can vary depending on the application, but often include inhibition or activation of specific proteins or signaling pathways.
Comparison with Similar Compounds
Similar compounds include other pyrazolopyridine derivatives, which share a common core structure but differ in their substituents. These compounds can have varying biological activities and properties. The uniqueness of [1,3-DIMETHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL][4-(3-PYRIDYLMETHYL)PIPERAZINO]METHANONE lies in its specific substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C26H28N6O |
---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
[1,3-dimethyl-6-(4-methylphenyl)pyrazolo[3,4-b]pyridin-4-yl]-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C26H28N6O/c1-18-6-8-21(9-7-18)23-15-22(24-19(2)29-30(3)25(24)28-23)26(33)32-13-11-31(12-14-32)17-20-5-4-10-27-16-20/h4-10,15-16H,11-14,17H2,1-3H3 |
InChI Key |
FPFIGEKMUIILLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C(=NN3C)C)C(=C2)C(=O)N4CCN(CC4)CC5=CN=CC=C5 |
Origin of Product |
United States |
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